2-(Pyridin-2-ylmethyl)piperidin-4-one
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Overview
Description
2-(Pyridin-2-ylmethyl)piperidin-4-one is a heterocyclic compound that features a piperidine ring substituted with a pyridin-2-ylmethyl group at the nitrogen atom and a ketone group at the fourth position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as a building block in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-ylmethyl)piperidin-4-one typically involves the reaction of piperidin-4-one with pyridin-2-ylmethyl halides under basic conditions. One common method includes the use of sodium hydride (NaH) as a base in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the piperidin-4-one attacks the electrophilic carbon of the pyridin-2-ylmethyl halide .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-2-ylmethyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-(Pyridin-2-ylmethyl)piperidin-4-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: The compound is investigated for its potential pharmacological activities, including antimicrobial, antiviral, and anticancer properties.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Pyridin-2-ylmethyl)piperidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, it can act as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Piperidin-4-one: A simpler analog without the pyridin-2-ylmethyl group.
2-(Pyridin-2-yl)piperidine: Lacks the ketone group at the fourth position.
Pyridin-2-ylmethylamine: Contains the pyridin-2-ylmethyl group but lacks the piperidine ring.
Uniqueness
2-(Pyridin-2-ylmethyl)piperidin-4-one is unique due to the presence of both the piperidine ring and the pyridin-2-ylmethyl group, which confer distinct chemical and biological properties. This combination allows for versatile chemical reactivity and potential pharmacological activities, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C11H14N2O |
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Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-(pyridin-2-ylmethyl)piperidin-4-one |
InChI |
InChI=1S/C11H14N2O/c14-11-4-6-13-10(8-11)7-9-3-1-2-5-12-9/h1-3,5,10,13H,4,6-8H2 |
InChI Key |
ZXRQKLIYKQCHEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(CC1=O)CC2=CC=CC=N2 |
Origin of Product |
United States |
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